N-cyclopentyl-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
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Overview
Description
N-cyclopentyl-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentyl group, a pyridinyl group, and a pyridazinyl group, all connected through a sulfanylacetamide linkage. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
Information on its absorption, distribution, metabolism, and excretion is currently unavailable .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic synthesis. The final step involves the attachment of the cyclopentyl group and the sulfanylacetamide moiety under specific reaction conditions, often using reagents like palladium catalysts and base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinyl ring can be reduced under specific conditions to form dihydropyridazines.
Substitution: The pyridinyl and pyridazinyl rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazines.
Substitution: Halogenated derivatives and substituted pyridazines.
Scientific Research Applications
N-cyclopentyl-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anticancer agents.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Comparison with Similar Compounds
Similar Compounds
- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
- N-cyclopentyl-3-hydroxy-4-methoxybenzamide
- N-cyclopentyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Uniqueness
N-cyclopentyl-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a bioactive compound make it a valuable molecule for research and industrial applications.
Biological Activity
N-cyclopentyl-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a cyclopentyl group, a pyridazinyl moiety, and a sulfanyl acetamide functional group. The synthesis typically involves several key steps:
- Formation of the Pyridazinyl Intermediate : This is achieved through the reaction of 3-methoxybenzaldehyde with hydrazine hydrate, followed by cyclization with a dicarbonyl compound.
- Introduction of the Sulfanyl Group : The pyridazinyl intermediate is reacted with chloroacetyl chloride in the presence of a base.
- Cyclopentyl Substitution : Finally, cyclopentylamine is used to introduce the cyclopentyl group via nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate enzyme activity, leading to various biological effects such as antiparasitic or anticancer activities. The exact pathways involved can vary based on the specific application and context of use.
Antiparasitic Activity
Recent studies have highlighted the potential antiparasitic properties of compounds similar to this compound. For instance, derivatives containing sulfanyl groups have shown effectiveness against various parasites by inhibiting cysteine proteases, which are crucial for parasite survival .
Anticancer Activity
Research indicates that compounds with similar structures can exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth and metastasis. For example, studies on pyridazine derivatives have shown their ability to inhibit cancer cell proliferation in vitro, suggesting potential therapeutic applications in oncology .
Research Findings and Case Studies
Properties
IUPAC Name |
N-cyclopentyl-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c21-15(18-13-5-1-2-6-13)11-22-16-8-7-14(19-20-16)12-4-3-9-17-10-12/h3-4,7-10,13H,1-2,5-6,11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYSPFKOJFTJRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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